Regioisomeric Differentiation: Impact of 6-Methyl vs. 5-Methyl Substitution on Calculated Physicochemical Properties
The regioisomeric position of the methyl group on the phenyl ring is a primary differentiator. A comparison of the target compound (6-methyl isomer) with its 5-methyl analog (tert-butyl (2-hydroxy-5-methylphenyl)carbamate, CAS 191112-67-1) shows a clear difference in predicted lipophilicity, a key determinant of membrane permeability and non-specific binding in biological assays. This difference is a direct consequence of the altered substitution pattern .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.07 (Predicted) |
| Comparator Or Baseline | Tert-butyl (2-hydroxy-5-methylphenyl)carbamate (CAS 191112-67-1): LogP = 3.05 (Predicted) |
| Quantified Difference | ΔLogP = 0.02 units |
| Conditions | Computational prediction using vendor-provided data; identical molecular formula (C12H17NO3) and molecular weight (223.27 g/mol). |
Why This Matters
This quantifiable difference in a key physicochemical parameter confirms that these isomers are not interchangeable; their distinct LogP values can impact experimental outcomes in assay development and compound partitioning, necessitating the specific procurement of the correct isomer.
